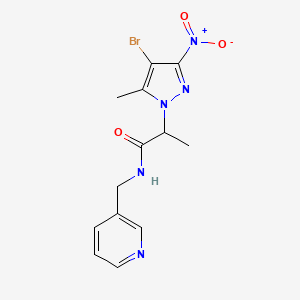![molecular formula C25H27N3O5S2 B4227396 4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4227396.png)
4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Overview
Description
4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that belongs to the sulfonylurea class of drugs. It is commonly known as MPSPB and is used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MPSPB is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever.
Biochemical and Physiological Effects:
MPSPB has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been studied for its potential use in the treatment of diabetes mellitus and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using MPSPB in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful tool in studying the inflammatory response and its associated pathways. However, one limitation is that the mechanism of action of MPSPB is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of MPSPB. One area of research is its potential use in the treatment of diabetes mellitus and other metabolic disorders. Another area of research is the development of new drugs based on the structure of MPSPB. Additionally, further studies are needed to fully understand the mechanism of action of MPSPB and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, MPSPB is a chemical compound that belongs to the sulfonylurea class of drugs. It is used in scientific research for its various biochemical and physiological effects. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of MPSPB have been discussed in this paper. While there is still much to be learned about MPSPB, its potential use in the treatment of diabetes mellitus and other metabolic disorders makes it a promising area of research.
Scientific Research Applications
MPSPB is used in scientific research for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of diabetes mellitus and other metabolic disorders.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-19-5-13-23(14-6-19)34(30,31)27-22-9-7-20(8-10-22)25(29)26-21-11-15-24(16-12-21)35(32,33)28-17-3-2-4-18-28/h5-16,27H,2-4,17-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMMKBDWZUFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4227316.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227329.png)
![N-(3-fluorophenyl)-2-[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4227333.png)

![2-(2-chlorophenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4227349.png)
![ethyl 4-(anilinocarbonyl)-5-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4227356.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227357.png)
![ethyl {1-[(4-bromo-2-methylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4227363.png)

![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4227390.png)
![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B4227420.png)